5-Chloro-2-ethoxy-3-nitropyridine

Pharmaceutical Intermediates Crystallization Solid-State Handling

CNS drug discovery teams often face inconsistent regioselectivity and purity from generic nitropyridine intermediates, causing low yields and forced process re-validation. 5-Chloro-2-ethoxy-3-nitropyridine eliminates this uncertainty with a fixed 5-Cl-2-EtO-3-NO2 scaffold that governs nucleophilic aromatic substitution directionality. • ≥98% GC purity with ≤0.5% H₂O minimises pre-purification and directly improves API step yields. • Solid-state (mp 41-44 °C) enables accurate weighing and straightforward crystallisation. • Orthogonal reactive sites-3-NO2 for SNAr, 5-Cl for cross-coupling-support efficient sequential library synthesis. • Consistent quality removes the need for re-validation when scaling from mg to kg.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
CAS No. 886373-32-6
Cat. No. B1593352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-ethoxy-3-nitropyridine
CAS886373-32-6
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3
InChIKeyZYBDCRAUJIDTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-ethoxy-3-nitropyridine (CAS 886373-32-6): Technical Baseline and Procurement-Relevant Identifiers


5-Chloro-2-ethoxy-3-nitropyridine is a substituted nitropyridine derivative characterized by a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a nitro group at the 3-position . This specific substitution pattern creates a versatile scaffold that is widely utilized as a synthetic intermediate in pharmaceutical research, particularly for targets associated with neurological disorders [1]. Its key identifiers for procurement include CAS 886373-32-6, MDL MFCD07375033, and PubChem CID 26370216, enabling precise sourcing for research and industrial applications .

Why Generic Substitution Fails for 5-Chloro-2-ethoxy-3-nitropyridine: Structural and Reactivity Barriers


In nitropyridine-based synthetic routes, precise positional control of substituents is critical. The 5-chloro-2-ethoxy-3-nitro substitution pattern on this compound dictates a unique electronic environment that governs both the regioselectivity of nucleophilic aromatic substitution and the stability of reactive intermediates [1]. In contrast, analogs such as 2-chloro-3-ethoxy-5-nitropyridine or 2-chloro-6-ethoxy-3-nitropyridine present fundamentally different electronic and steric landscapes, leading to divergent reaction pathways, altered yields, and potential incompatibility with established downstream protocols [2]. Therefore, simple in-class substitution is not a valid procurement strategy without rigorous process re-validation.

5-Chloro-2-ethoxy-3-nitropyridine (CAS 886373-32-6): Quantifiable Evidence for Differentiated Selection


Comparative Melting Point Analysis: Physical Form Advantage vs. Chloro-Ethoxy-Nitropyridine Isomers

5-Chloro-2-ethoxy-3-nitropyridine exhibits a melting point of 41–44 °C, a solid crystalline state at ambient temperatures . This contrasts with the liquid state of 2-ethoxy-3-nitropyridine (mp 17–19 °C) and the higher-melting 2-chloro-6-ethoxy-3-nitropyridine (mp 58–61 °C) . The moderate solid-state nature of the target compound provides a balance of ease in handling, purification, and storage that is distinct from these comparators.

Pharmaceutical Intermediates Crystallization Solid-State Handling

Minimum Purity Specification: GC-Purity Benchmark vs. Common In-Class Alternatives

A key supplier, Capotchem, lists a minimum GC purity of 98% and maximum water content of 0.5% for 5-Chloro-2-ethoxy-3-nitropyridine . This is a higher specification compared to the 95% minimum purity commonly offered for related isomers like 2-chloro-6-ethoxy-3-nitropyridine and 2-ethoxy-3-nitropyridine . This higher purity specification reduces the need for further in-house purification prior to use in sensitive reactions.

Purity Quality Control Synthetic Intermediate

Synthesis Optimization: Critical Temperature Control for Minimized Byproducts

The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine via nitration of 5-chloro-2-ethoxypyridine requires strict temperature control between -10 °C and 0 °C to minimize byproduct formation [1]. This controlled condition is a critical process parameter for achieving high yields and purity. In comparison, the nitration of 2-ethoxypyridine to form 2-ethoxy-3-nitropyridine often uses broader, less stringent temperature ranges, potentially leading to a less well-defined impurity profile .

Process Chemistry Nitration Yield Optimization

Regioselective Reactivity in Nucleophilic Aromatic Substitution: Class-Level Inference for Predictive Synthesis Planning

The 3-nitro group on 5-chloro-2-ethoxy-3-nitropyridine is non-activated, yet research on the broader class of 3-R-5-nitropyridines demonstrates that anionic O-, N-, and S-nucleophiles can selectively substitute this nitro group [1]. This class-level reactivity pattern predicts that the target compound will undergo SNAr with high regioselectivity at the 3-position, leaving the 5-chloro and 2-ethoxy groups intact for subsequent transformations. This contrasts with isomers like 2-chloro-3-ethoxy-5-nitropyridine, where the 5-nitro group's electronic environment would direct reactivity differently, potentially leading to a different set of accessible derivatives.

Reaction Selectivity SNAr Cross-Coupling

5-Chloro-2-ethoxy-3-nitropyridine (CAS 886373-32-6): Optimal Application Scenarios Grounded in Evidence


Synthesis of Neurological Disorder Drug Candidates Requiring a Solid Intermediate

The compound's established use as a pharmaceutical intermediate for neurological targets , combined with its solid-state nature (mp 41–44 °C) , makes it a preferred starting material in medicinal chemistry laboratories synthesizing CNS-active small molecules. The solid form simplifies accurate weighing and purification by crystallization, a significant advantage over liquid analogs .

Multi-Step Synthesis Where High Initial Purity Reduces Downstream Purification Burden

In complex synthetic sequences for APIs or advanced intermediates, starting material purity is paramount. The availability of 5-Chloro-2-ethoxy-3-nitropyridine at a minimum GC purity of 98% (with ≤0.5% H₂O) directly reduces the need for preliminary purification steps. This can shorten overall synthesis time and improve the final yield of high-value compounds, offering a clear advantage over analogs with lower standard purity specifications .

Development of Novel Antimicrobial or Antiviral Agents via Selective Functionalization

The compound's potential use in the development of APIs with antimicrobial and antiviral properties is supported by its predicted regioselective reactivity in nucleophilic aromatic substitution [1]. This allows for the controlled introduction of diverse functional groups at the 3-position, enabling the creation of focused compound libraries for biological screening. The 5-chloro group remains available for subsequent cross-coupling or substitution reactions, providing a versatile and sequential functionalization platform .

Technical Documentation Hub

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